tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, and a piperidine ring. This compound has gained attention in medicinal chemistry due to its potential as a versatile scaffold for the development of biologically active molecules. The IUPAC name for this compound is tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate, and it is identified by the CAS number 1266115-14-3.
This compound is classified as an organic compound and falls under the category of piperidine derivatives. Its synthesis and applications are often explored in pharmaceutical research, particularly in the development of compounds targeting various biological pathways. The source of information regarding its properties and applications includes various chemical databases, such as PubChem and BenchChem.
The synthesis of tert-butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key steps:
This multi-step synthetic route allows for the introduction of various functional groups, enhancing the compound's reactivity and utility in further chemical transformations.
The molecular structure of tert-butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can be described as follows:
The presence of these functional groups contributes to the compound's unique chemical properties and reactivity profile.
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for tert-butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate primarily involves its interactions with biological targets, which may include enzymes or receptors involved in various signaling pathways. The presence of both the bromopyridine and piperidine functionalities allows for potential binding interactions that could modulate biological activity.
While specific data on its mechanism may vary depending on its application, studies suggest that compounds with similar structures often act as inhibitors or modulators within biochemical pathways, particularly in drug discovery contexts .
The physical properties of tert-butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) can be employed to confirm its identity and purity .
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has significant applications in scientific research:
The synthesis of tert-butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1266115-14-3) follows convergent strategies that couple functionalized piperidine scaffolds with activated bromopyridine intermediates. Two principal routes dominate industrial and laboratory-scale production:
Route 1: Williamson Ether SynthesisThis method involves nucleophilic displacement of the 2-hydroxy group on 5-bromopyridin-2-ol by a chloromethyl-piperidine precursor. The optimized sequence begins with N-Boc protection of piperidin-3-ylmethanol, followed by chlorination using thionyl chloride (SOCl₂) to yield tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. This intermediate reacts with 5-bromopyridin-2-ol under basic conditions (K₂CO₃) in acetonitrile at 70°C for 12 hours, achieving yields of 68–72% after purification [2].
Route 2: Mitsunobu ReactionAlternative approaches employ Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 5-bromopyridin-2-ol directly with tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. While stereospecific, this method suffers from triphenylphosphine oxide removal challenges during purification, limiting industrial adoption [6].
Table 1: Comparative Synthesis Routes
Route | Key Reagents | Temperature | Yield | Advantages |
---|---|---|---|---|
Williamson Ether | K₂CO₃, CH₃CN | 70°C | 72% | Scalable, inexpensive reagents |
Mitsunobu | DIAD, PPh₃, THF | 0°C → RT | 65% | Stereoretention, mild conditions |
Coupling agents enable direct condensation between the piperidine alcohol and bromopyridinol without halogenation steps:
Carbonyldiimidazole (CDI) activates the hydroxyl group of 5-bromopyridin-2-ol to form an imidazolylcarbamate intermediate. Subsequent addition of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate at 60°C in DMF facilitates nucleophilic substitution, yielding the target compound in 75% isolated yield. CDI minimizes racemization and generates soluble byproducts (imidazole), simplifying purification [6].
Dicyclohexylcarbodiimide (DCC) was evaluated but resulted in lower yields (55–60%) due to dicyclohexylurea precipitation, which complicates filtration and reduces reaction efficiency. Side-product formation increases when reactions exceed 5°C [2].
Table 2: Coupling Agent Performance
Agent | Solvent | Reaction Time | Byproduct | Yield |
---|---|---|---|---|
CDI | DMF | 8 h | Imidazole (soluble) | 75% |
DCC | THF | 12 h | Dicyclohexylurea (solid) | 58% |
The chiral center at C3 of the piperidine ring necessitates enantioselective synthesis for pharmacological applications:
Chiral Pool Synthesis: Starting from enantiopure D- or L-pipecolinic acid, the hydroxymethyl group is introduced via borane reduction of the carboxylic acid, retaining >98% ee. Subsequent Boc protection and ether coupling proceed with minimal racemization [2].
Kinetic Resolution: Racemic tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is treated with chiral acyltransferases (e.g., Pseudomonas fluorescens lipase), selectively acetylating the (R)-enantiomer. Hydrolysis separates the desired (S)-alcohol (35% yield, 99% ee) for etherification [7].
Chiral HPLC (Daicel Chiralpak® IC column) using heptane/ethanol (90:10) resolves enantiomers post-synthesis, confirming ≥99% optical purity [2].
Solvent polarity and temperature critically impact etherification efficiency:
Solvent Selection: Acetonitrile outperforms THF and toluene due to its moderate polarity (dielectric constant ε = 37.5), which solubilizes both polar bromopyridinol and semi-polar piperidine precursors. DMF enhances CDI-mediated couplings but complicates solvent removal [6].
Temperature Control: Williamson ether synthesis requires 70°C for complete conversion in acetonitrile. Below 60°C, reaction stagnation occurs at ~50% conversion. CDI-activated couplings achieve optimal yields at 60°C in DMF; higher temperatures promote imidazolide decomposition [2].
Table 3: Solvent/Temperature Effects on Yield
Solvent | Boiling Point | Reaction Temp | Conversion Rate | Yield |
---|---|---|---|---|
Acetonitrile | 82°C | 70°C | 98% | 72% |
DMF | 153°C | 60°C | 95% | 75% |
THF | 66°C | 65°C | 78% | 61% |
Final purification employs orthogonal techniques to achieve ≥98% purity:
Column Chromatography: Silica gel (230–400 mesh) with stepwise gradients of ethyl acetate in heptane (10% → 30%) effectively separates the target compound from unreacted bromopyridinol and piperidine precursors. This delivers 95% recovery with chemical purity >99% (HPLC) [4].
Crystallization: Dissolving crude product in warm ethanol (45°C), followed by dropwise water addition, induces crystallization. This reduces residual imidazole to <0.1% and provides analytical-grade solid (mp 78–80°C) [6].
High-purity material is stored at 2–8°C under nitrogen to prevent Boc deprotection or hydrolysis [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7